N1-Propyl vs. N2-Propyl Regioselectivity: Synthetic Accessibility of the Correct Isomer
The N1-propyl isomer (126867-54-7) cannot be obtained efficiently via direct alkylation of 4,6-bis(methylthio)-1H-pyrazolo[3,4-d]pyrimidine (6288-89-7). Under standard NaH/alkyl halide conditions, the reaction produces the N2-propyl isomer (2-propyl-2H-pyrazolo[3,4-d]pyrimidine derivative) as the dominant product in good yields, while the N1-alkyl isomer is formed only as a minor byproduct . This inherent regiochemical bias forces N1-alkyl derivatives to be accessed via multi-step de novo synthesis from 1-propyl-5-aminopyrazole-4-carbonitrile precursors, adding 3–4 synthetic steps relative to the N2 isomer [1]. This differentiation is critical for medicinal chemistry programs where N1 vs. N2 substitution dictates hydrogen-bonding patterns in kinase ATP-binding pockets [2].
| Evidence Dimension | Regioselectivity of propyl group installation on the pyrazolo[3,4-d]pyrimidine core |
|---|---|
| Target Compound Data | N1-propyl isomer (126867-54-7) – requires de novo ring synthesis (multi-step); trace product (<10% by direct alkylation) |
| Comparator Or Baseline | N2-propyl isomer – obtained as major product by direct alkylation of 6288-89-7 (yield >70%, dominant regioisomer) |
| Quantified Difference | N2:N1 regioselectivity ratio >7:1 favoring N2 under direct alkylation conditions; N1 isomer procurement requires orthogonal synthetic route |
| Conditions | NaH/DMF or NaH/THF, alkyl halide (propyl iodide/bromide), room temperature to 60°C; reported in Garg et al., Synthesis 1989 |
Why This Matters
Procurement of the correct N1-propyl regioisomer ensures the intended 3D presentation of the pyrazolo[3,4-d]pyrimidine core in kinase or receptor binding sites, where N1 vs. N2 alkylation can reverse the vector of the propyl group and disrupt key hydrophobic or π-stacking interactions.
- [1] Avasthi, K.; Deo, K.; Garg, N.; Bhakuni, D. S. Regioselectivity of glycosylation reaction of 4,6-BIS(methylthio)-pyrazolo-[3,4-d] pyrimidine with D-xylofuranosyl- and D-glucofuranosyl sugars. Bioorg. Med. Chem. Lett. 1991, 1 (5), 249–252. View Source
- [2] Cherukupalli, S.; et al. Bioorg. Chem. 2018, 79, 46–59. DOI: 10.1016/j.bioorg.2018.02.030. View Source
